molecular formula C16H22ClN3O2 B1229059 Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy- CAS No. 88721-77-1

Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-

Katalognummer B1229059
CAS-Nummer: 88721-77-1
Molekulargewicht: 323.82 g/mol
InChI-Schlüssel: YFUAYKVMQVBSNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Renzapride is currently in Phase III clinical development in the United States for the treatment of constipation-predominant irritable bowel syndrome (IBS-C). It has been suggested that renzapride is effective in the treatment of irritable bowel syndrome with alternating stool pattern. It is being developed by Alizyme of the UK.

Wissenschaftliche Forschungsanwendungen

Agonist Activity at Non-Classical 5-HT Receptors

Benzamide derivatives, including the specified compound, have been identified as potent agonists at non-classical 5-HT receptors, particularly those positively coupled with adenylate cyclase in colliculi neurons. This action suggests a similarity between these non-classical 5-HT receptors and the ones involved in gastric and ileum motility, which are specifically stimulated by substituted benzamide derivatives (Dumuis, Sebben, & Bockaert, 1989).

Synthesis and Neuroleptic Activity

Research indicates that certain benzamide derivatives exhibit significant neuroleptic activity. This includes studies on the synthesis and evaluation of these compounds, particularly those with potential antipsychotic properties. The structure-activity relationships of these compounds have been a key focus, revealing insights into their therapeutic potential (Iwanami et al., 1981).

Pharmacological Activity and Receptor Binding

Various benzamide derivatives have been synthesized and evaluated for their pharmacological properties, specifically their binding affinity to serotonin-3 (5-HT3) receptors. These studies contribute significantly to the development of potent serotonin receptor ligands, with implications for therapeutic applications (Kuroita, Sakamori, & Kawakita, 1996).

Gastroprokinetic Agents

A range of benzamide derivatives, including the specified compound, have been synthesized and evaluated for their potential as gastroprokinetic agents. These compounds show a high affinity for the 5-HT4 receptor, making them promising candidates for treating gastrointestinal motility disorders (Itoh et al., 1999).

Crystalline Forms and Their Characterization

Research into the crystalline forms of benzamide derivatives has provided valuable insights into their structural and physicochemical properties. This includes studies on the preparation, characterization, and stability of these crystalline forms, contributing to a better understanding of their potential applications (Yanagi et al., 2000).

Design and Synthesis for Antagonistic Activity

The design and synthesis of benzamide derivatives have been explored for their potential as antagonists at serotonin-3 (5-HT3) receptors. This research is pivotal in the development of new therapeutic agents targeting these receptors, with potential implications for a variety of medical conditions (Kuroita, Sakamori, & Kawakita, 2010).

Eigenschaften

CAS-Nummer

88721-77-1

Produktname

Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-

Molekularformel

C16H22ClN3O2

Molekulargewicht

323.82 g/mol

IUPAC-Name

4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-3-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-11(4-5-12(18)14(15)17)16(21)19-13-6-8-20-7-2-3-10(13)9-20/h4-5,10,13H,2-3,6-9,18H2,1H3,(H,19,21)

InChI-Schlüssel

YFUAYKVMQVBSNG-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)N)C(=O)NC2CCN3CCCC2C3

Kanonische SMILES

COC1=C(C=CC(=C1Cl)N)C(=O)NC2CCN3CCCC2C3

Andere CAS-Nummern

112727-80-7

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 3
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 4
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 5
Reactant of Route 5
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-amino-N-1-azabicyclo(3.3.1)non-4-yl-5-chloro-2-methoxy-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.